molecular formula C8H14N2O2 B15088280 N,N'-1,2-Cyclohexanediylbisformamide CAS No. 870703-67-6

N,N'-1,2-Cyclohexanediylbisformamide

Cat. No.: B15088280
CAS No.: 870703-67-6
M. Wt: 170.21 g/mol
InChI Key: DMSKHMRVHGNWMA-UHFFFAOYSA-N
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Description

N,N'-1,2-Cyclohexanediylbisformamide is a cyclohexane-derived diamide compound featuring two formamide groups (-NHCHO) positioned at the 1,2-positions of the cyclohexane ring. Its structure imparts rigidity due to the cyclohexane backbone and polarity from the formamide moieties, making it a candidate for applications in coordination chemistry, supramolecular assembly, and pharmaceutical intermediates.

Properties

CAS No.

870703-67-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-(2-formamidocyclohexyl)formamide

InChI

InChI=1S/C8H14N2O2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h5-8H,1-4H2,(H,9,11)(H,10,12)

InChI Key

DMSKHMRVHGNWMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC=O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-Cyclohexanediylbisformamide typically involves the reaction of cyclohexane-1,2-diamine with formic acid or formic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-1,2-Cyclohexanediylbisformamide may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-Cyclohexanediylbisformamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-1,2-Cyclohexanediylbisformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,2-Cyclohexanediylbisformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares N,N'-1,2-Cyclohexanediylbisformamide with key analogs based on substituents, stereochemistry, and applications:

Compound Name Substituents/Modifications CAS Number Key Properties/Applications References
This compound Formamide groups (-NHCHO) at 1,2-positions Not available Potential hydrogen-bonding, coordination
N,N'-(1R,2R)-1,2-Cyclohexanediylbis[3-methylbutanamide] Methylbutanamide groups at 1,2-positions 920275-53-2 Enhanced lipophilicity; chiral resolution
N,N’-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide) Phosphino-benzamide groups at 1,2-positions Not available Catalysis, ligand in metal complexes
1,2-Cyclohexanediamine-N,N,N',N'-tetraacetic acid Diamine-tetraacetic acid groups 482-54-2 Metal chelation, analytical chemistry

Key Differences and Implications

Substituent Effects: Formamide vs. Benzamide/Phosphino-Benzamide: The formamide groups in this compound are less sterically hindered and more polar than benzamide derivatives (e.g., diphenylphosphino-benzamide in ), favoring hydrogen-bonding interactions over metal coordination. Alkyl Chain Modifications: Methylbutanamide analogs (e.g., CAS 920275-53-2) exhibit increased hydrophobicity, making them suitable for lipid membrane studies or chiral separations, whereas formamide derivatives may prioritize solubility in polar solvents .

Stereochemical Considerations :

  • The (1R,2R) or (1S,2S) configurations in analogs (e.g., ) influence crystallinity and biological activity. For this compound, stereochemistry could similarly affect supramolecular organization, as seen in related cyclohexane-diamine complexes .

Functional Applications: Coordination Chemistry: Unlike the phosphino-benzamide analog (), which serves as a ligand for transition metals, the formamide derivative may act as a hydrogen-bond donor in crystal engineering or as a precursor for pharmaceuticals. Chelation Capacity: Contrasting with 1,2-Cyclohexanediamine-N,N,N',N'-tetraacetic acid (), the bisformamide lacks carboxylate groups, limiting its metal-chelating utility but enhancing biocompatibility for drug delivery.

Research Findings and Data Gaps

  • Thermal Stability : Cyclohexane-based diamides generally exhibit moderate thermal stability (decomposition >200°C), inferred from similar compounds in .
  • Supramolecular Behavior : Evidence from substituted catecholate complexes () indicates that polar groups like formamide could drive intermolecular hydrogen bonding, leading to crystalline or gel-phase materials.

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